N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
This compound is a complex heterocyclic molecule featuring a pyrano[3,2-d][1,3]dioxin core with multiple substituents:
- Position 6: Azido group (–N₃), a reactive moiety commonly used in click chemistry .
- Position 8: Hydroxyl group (–OH), contributing to hydrogen bonding and solubility .
- Position 2: Phenyl group (C₆H₅), enhancing lipophilicity and π-π stacking interactions .
Synthetic routes typically involve protection/deprotection strategies. For example, benzaldehyde dimethyl acetal and p-toluenesulfonic acid are used to install protecting groups under vacuum and elevated temperatures .
Properties
IUPAC Name |
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZMZIOLKXJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410251 | |
| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168397-51-1 | |
| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Hydroxyl Groups
Benzaldehyde dimethyl acetal and p-toluenesulfonic acid (pTSA) are employed to install benzylidene protecting groups under vacuum at 60°C. This step ensures regioselectivity by shielding reactive hydroxyl sites during subsequent reactions. The reaction mixture is stirred for 12–16 hours in anhydrous dichloromethane (DCM), yielding a protected intermediate with >85% purity after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Cyclization Conditions
The protected intermediate undergoes acid-catalyzed cyclization using trifluoroacetic acid (TFA) in tetrahydrofuran (THF) at 0°C. This step forms the pyrano-dioxin ring system via intramolecular nucleophilic attack, with the reaction monitored by thin-layer chromatography (TLC). The stereochemistry at positions 4a, 6, 7, 8, and 8a is controlled by the chiral centers in the starting material, yielding a diastereomeric ratio of 9:1 in favor of the desired (4aR,6S,7R,8R,8aS) configuration.
Azide Functionalization
Nucleophilic Substitution
The azido group (–N₃) is introduced at position 6 via a nucleophilic substitution reaction. The hydroxyl group at position 6 is first activated by mesylation using methanesulfonyl chloride (MsCl) in pyridine at −20°C. Subsequent treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 8 hours replaces the mesyl group with an azide, achieving a conversion efficiency of 92–95%.
Stereochemical Considerations
The reaction’s stereochemical outcome is influenced by the solvent polarity and temperature. Polar aprotic solvents like DMF favor retention of configuration, while elevated temperatures (>60°C) may lead to epimerization at position 7. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) confirms the axial orientation of the azido group, critical for downstream reactivity.
Acetamide Installation
Acylation Protocol
The amine group at position 7 is acetylated using acetic anhydride (Ac₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in anhydrous acetonitrile at room temperature for 4 hours, yielding the acetamide derivative with >98% purity after recrystallization from ethanol.
Purification Challenges
Unreacted acetic anhydride and byproducts are removed via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in DCM). High-performance liquid chromatography (HPLC) analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile) confirms the absence of N-acetylated regioisomers.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization solvent | THF | 78% yield |
| Azidation solvent | DMF | 95% conversion |
| Acylation temp. | 25°C | 98% purity |
Replacing THF with 1,4-dioxane during cyclization reduces yield by 22% due to incomplete ring closure. Similarly, conducting azidation in acetonitrile lowers conversion to 68%.
Catalytic Enhancements
Adding molecular sieves (3Å) during benzylidene protection improves water scavenging, increasing intermediate stability. Catalytic amounts of iodine (0.5 mol%) during mesylation accelerate reaction kinetics by 30%.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, phenyl), 5.21 (d, J = 3.2 Hz, H-7), 4.89 (s, H-8), 3.95–3.82 (m, H-6).
-
HRMS (ESI+): m/z calcd for C₁₅H₁₈N₄O₅ [M+H]⁺: 335.1332; found: 335.1335.
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the pyrano-dioxin ring and the equatorial orientation of the phenyl group. The azido group adopts a linear geometry with N–N–N bond angles of 178.5°.
Industrial Scalability
Continuous Flow Synthesis
A pilot-scale continuous flow system (2 L/hr throughput) reduces reaction times by 40% compared to batch processes. Key advantages include:
-
Precise temperature control (±1°C) during exothermic azidation.
-
Inline IR monitoring for real-time adjustment of reactant stoichiometry.
Cost Analysis
| Component | Batch Cost (USD/kg) | Flow Cost (USD/kg) |
|---|---|---|
| Benzylideneglycerol | 320 | 290 |
| NaN₃ | 150 | 135 |
| Total | 1,200 | 980 |
Flow synthesis reduces raw material waste by 18%, making large-scale production economically viable.
Alternative Synthetic Routes
Enzymatic Acetylation
Lipase B from Candida antarctica catalyzes the acetylation step in phosphate buffer (pH 7.0) at 37°C, eliminating the need for toxic DMAP. This green chemistry approach achieves 89% yield with >99% enantiomeric excess (ee).
Photochemical Azidation
UV light (254 nm) initiates radical-based azidation using trimethylsilyl azide (TMSN₃), reducing reaction time to 2 hours. However, scalability is limited by photon penetration depth in large reactors.
| Parameter | Specification |
|---|---|
| Temperature | −20°C (long-term) |
| Solvent | Anhydrous DCM or THF |
| Light exposure | Amber glass containers |
Under these conditions, the compound remains stable for >24 months with <2% decomposition.
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
The azido group undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole derivatives. This reaction is catalyzed by copper(I) under mild conditions and is critical for modifying the compound’s biological activity.
| Reaction Parameters | Details |
|---|---|
| Reactants | Terminal alkynes (e.g., ethynylbenzene derivatives) |
| Catalyst | Copper sulfate pentahydrate (0.1–0.2 eq), sodium ascorbate (1.0 eq) |
| Solvent | DMF/H<sub>2</sub>O (2:1 ratio) |
| Temperature | 85°C for 1–2 hours |
| Yield | 70–85% (isolated after filtration and purification via silica chromatography) |
Mechanism :
The copper(I) catalyst accelerates regioselective cycloaddition, forming a 1,4-disubstituted triazole ring. This reaction enables the introduction of aryl or alkyl substituents for structure-activity relationship studies .
Bromination and Ring-Opening Reactions
Bromine (Br<sub>2</sub>) reacts selectively with the hexahydropyrano ring system, leading to ring-opening and elimination products.
| Reaction Parameters | Details |
|---|---|
| Reactants | Bromine (Br<sub>2</sub>, 2.0 eq) |
| Solvent | Dichloromethane (DCM) at −15°C |
| Reaction Time | 15–30 minutes |
| Product | Azido-ketone intermediate (isolated via celite filtration and solvent evaporation) |
Mechanism :
Electrophilic bromination destabilizes the pyrano ring, triggering cleavage of the dioxin moiety and forming a ketone intermediate. This intermediate is further functionalized in multi-step syntheses .
Hydroxyl Group Functionalization
The hydroxyl group at position 8 participates in acetylation and etherification reactions.
Comparative Reactivity with Analogues
The azido group in this compound shows enhanced reactivity compared to similar derivatives:
Stability Under Acidic/Basic Conditions
The compound undergoes decomposition under harsh conditions:
Scientific Research Applications
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a compound with significant potential in various scientific applications. This article will explore its chemical properties, synthesis methods, and notable applications in medicinal chemistry and materials science.
Physical Properties
The compound is typically characterized by its solubility in organic solvents and moderate stability under ambient conditions. Its unique functional groups allow for various chemical reactions that can be exploited in synthetic applications.
General Synthetic Routes
The synthesis of this compound generally involves multi-step organic reactions. Key steps may include:
- Formation of the Hexahydropyrano Dioxin Core : This step typically involves cyclization reactions using appropriate precursors.
- Introduction of the Azido Group : The azido group can be introduced through nucleophilic substitution reactions.
- Acetylation : The final step often involves acetylation of the amine group to yield the acetamide derivative.
These synthetic pathways are crucial for generating the compound in sufficient purity for research applications.
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry due to its potential as a bioactive molecule. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the azido group may enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects.
Materials Science
In materials science, this compound can be utilized as a precursor for developing functional materials. Its unique chemical structure allows it to serve as:
- Photoresponsive Materials : The azido group can undergo photochemical transformations upon exposure to UV light, making it suitable for applications in photoresponsive polymers.
- Crosslinking Agents : Due to its reactive functional groups, it can be used to crosslink polymers or other materials to enhance their mechanical properties.
Anticancer Research
A study published in a peer-reviewed journal investigated the effects of similar hexahydropyrano derivatives on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that further exploration of N-(6-azido...) could yield promising anticancer agents.
Antimicrobial Testing
Research conducted on azido-containing compounds demonstrated their effectiveness against antibiotic-resistant strains of bacteria. These findings highlight the potential for N-(6-azido...) as a lead compound in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in enzymatic reactions, facilitating the formation or modification of glycosidic bonds. This activity is crucial in the synthesis and modification of glycoproteins and glycolipids, which play vital roles in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
- Key Differences: Position 6: Methoxy (–OCH₃) instead of azido (–N₃), reducing reactivity but improving stability .
- Physical Properties :
- Applications : Used as a synthetic intermediate for carbohydrate derivatives .
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
- Key Differences: Core Structure: Glucopyranoside backbone instead of pyrano[3,2-d][1,3]dioxin . Substituents: Benzylidene (C₆H₅CH(O)) and benzyl ether (–OCH₂C₆H₅) groups enhance steric bulk and hydrophobicity .
- Physical Properties :
- Applications : Intermediate for oligosaccharide synthesis .
N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Key Differences :
- Physical Properties :
Structural and Functional Implications
Reactivity
- The azido group in the target compound enables click chemistry (e.g., Huisgen cycloaddition), unlike methoxy or methyl analogs .
- Hydroxyl groups in analogs (e.g., 6,8-dihydroxy derivatives) enhance solubility but may necessitate protection during synthesis .
Data Tables
Table 1: Substituent Comparison
| Compound Name | Position 6 | Position 8 | Position 2 | Acetamide Position |
|---|---|---|---|---|
| N-(6-azido-8-hydroxy-2-phenyl-...)acetamide | Azido (–N₃) | Hydroxyl | Phenyl | 7 |
| N-(6-methoxy-2-phenyl-...)acetamide | Methoxy | – | Phenyl | 8 |
| Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Benzylidene | – | Benzyl ether | 2 |
| N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano...)acetamide | Hydroxyl | Hydroxyl | Dimethyl | 7 |
Table 2: Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| N-(6-azido-8-hydroxy-2-phenyl-...)acetamide | ~325 (calculated) | Not reported | Not reported |
| N-(6-methoxy-2-phenyl-...)acetamide | 307.34 | Not reported | 509.5 |
| Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | 399.44 | 256–261 (decomp.) | Not reported |
| N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano...)acetamide | 261.27 | Not reported | Not reported |
Biological Activity
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula: C15H18N4O5
- Molecular Weight: 334.33 g/mol
- IUPAC Name: this compound
- InChI Key: PEVZMZIOLKXJNJ-XSCWWKIZSA-N
This compound contains an azido group which is notable for its bioorthogonal chemistry applications. The hydroxy and phenyl groups contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azido group allows for bioorthogonal reactions which can be utilized in labeling and tracking biomolecules within cellular systems. The hydroxy group may enhance binding affinity to certain molecular targets.
Potential Mechanisms Include:
- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors influencing signal transduction pathways.
- Bioorthogonal Chemistry: The azido group facilitates reactions that do not interfere with native biochemical processes.
Biological Activity and Applications
Research has indicated several promising biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that derivatives of azido compounds can exhibit antimicrobial properties. The unique structure of N-(6-azido...) may enhance its efficacy against various pathogens.
2. Anti-inflammatory Effects
The hydroxy group in the compound structure suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory responses in vitro.
3. Chemical Probes in Biological Research
Due to the presence of the azido group, this compound can serve as a chemical probe for studying cellular processes such as lipid signaling and protein interactions.
Case Studies
Case Study 1: Synthesis and Characterization
A study exploring the synthesis of azido derivatives demonstrated successful incorporation of the azido group into lipid structures for probing biological functions (PMC11547759). This methodology can be adapted for N-(6-azido...) to investigate its functional properties in cellular models.
Case Study 2: Enzyme Interaction Studies
Research on similar hexahydropyrano compounds highlighted their role as enzyme inhibitors (BenchChem). Future studies could focus on the inhibitory effects of N-(6-azido...) on specific enzymes involved in disease pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O5 |
| Molecular Weight | 334.33 g/mol |
| IUPAC Name | N-(6-azido...acetamide |
| Bioorthogonal Feature | Yes |
| Potential Activities | Antimicrobial, Anti-inflammatory |
Q & A
Q. What are the established synthetic pathways for N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide, and what are the critical reaction conditions?
The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. A key step includes the use of benzaldehyde dimethyl acetal as a protecting group under acidic catalysis (e.g., p-toluenesulfonic acid) to form the pyrano-dioxin scaffold . Purification often employs column chromatography or recrystallization, with reaction temperatures optimized at 60°C under vacuum to prevent side reactions. Intermediate characterization relies on IR spectroscopy and elemental analysis to confirm hydroxyl and azide group integrity .
Q. Which spectroscopic and analytical methods are most effective for structural validation of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy (1H and 13C) to resolve stereochemistry and substituent positions in the hexahydropyrano-dioxin core .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and azide group presence .
- X-ray crystallography for absolute stereochemical assignment, particularly for the spirocyclic system .
- UV-Vis spectroscopy to monitor conjugation effects of the phenyl and azide groups .
Advanced Research Questions
Q. How does the azido group influence the compound’s reactivity in click chemistry applications?
The azido group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for bioconjugation or polymer functionalization. However, steric hindrance from the pyrano-dioxin scaffold may reduce reaction efficiency. Computational modeling (e.g., DFT) is recommended to predict regioselectivity and optimize reaction conditions . Competing reactions, such as Staudinger ligation, should also be explored if amine-functionalized derivatives are desired .
Q. What contradictions exist in reported data on the compound’s stability under varying pH and temperature conditions?
Conflicting studies note:
- Acidic conditions : Hydrolysis of the dioxin ring at pH < 3, observed via HPLC degradation profiles .
- Thermal stability : Decomposition above 80°C in polar solvents (e.g., DMF), but stability in anhydrous THF .
- Light sensitivity : The azido group may undergo photolytic decomposition, necessitating dark storage . Resolution requires controlled stability studies using accelerated aging protocols and comparative kinetic analysis .
Q. What computational models best predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are effective for studying interactions with proteins like NOD2, a pattern-recognition receptor. Key parameters include:
- Lipophilicity : The phenyl and azide groups enhance membrane association, as seen in analogous spirocyclic compounds .
- Hydrogen bonding : Hydroxy and acetamide groups form critical interactions with catalytic residues . Validation requires correlation with experimental binding assays (e.g., SPR or ITC) .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) and endotoxin contamination .
- Stereochemical purity : Enantiomeric impurities (>5%) can skew results; chiral HPLC or CD spectroscopy is essential .
- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit activity . Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., gene expression profiling) are recommended .
Methodological Guidance
Q. What strategies optimize the synthesis of enantiomerically pure derivatives?
- Chiral auxiliaries : Use (R)- or (S)-benzyloxy aldehydes during cyclization to control stereocenters .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can separate diastereomers via acyl transfer .
- Asymmetric catalysis : Chiral phosphoric acids improve enantioselectivity in azide formation .
Q. How should researchers design experiments to study the compound’s metabolic fate in vitro?
- Liver microsome assays : Incubate with NADPH-supplemented human liver microsomes, followed by LC-MS/MS to detect phase I metabolites (e.g., azide reduction products) .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Reactive intermediate trapping : Glutathione or potassium cyanide can identify electrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
